Home > Products > Building Blocks P11131 > 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide - 223376-47-4

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Catalog Number: EVT-1750428
CAS Number: 223376-47-4
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((trans)-4-(((2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclohexyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11b)

Compound Description: This bitopic ligand acts as a potent dopamine D2 receptor (D2R) agonist []. It demonstrates a 21-fold higher potency compared to the lead compound propyl aminoindane and a 17-fold higher subtype selectivity for D2R over D4R []. Molecular modeling studies reveal that 11b interacts with the D2R through an electrostatic interaction and two hydrogen bonds with the amino acid Asp114 [].

Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine-2-carboxamide structure with the main compound. The key difference lies in the presence of a complex N-((trans)-4-(((2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclohexyl) substituent on the carboxamide nitrogen of 11b []. This substitution is crucial for its enhanced D2R agonistic activity and subtype selectivity [].

Propyl aminoindane (2)

Compound Description: This compound served as a lead compound in a study focusing on the development of potent D2R agonists [].

Relevance: While not directly sharing the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide structure, propyl aminoindane represents a simplified pharmacophore that informs the design of more complex and potent D2R agonists, such as N-((trans)-4-(((2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclohexyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11b) []. This highlights the exploration of different structural motifs capable of interacting with the D2R.

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups

Compound Description: This series of compounds was designed and synthesized as potent Ribosome S6 Protein Kinase 2 (RSK2) inhibitors []. The phenyl sulfonamide group was introduced to enhance interactions with the target enzyme []. Compound B1 from this series showed strong anti-proliferation activity against the MDA-MB-468 triple-negative breast cancer cell line with an IC50 of 0.13 μM [].

Relevance: These derivatives share the core 1H-pyrrolo[2,3-b]pyridine-2-carboxamide structure with the main compound. The presence of a phenyl sulfonamide group at a non-specified position on the core structure distinguishes these derivatives. This modification is crucial for their RSK2 inhibitory activity [].

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as Phosphodiesterase 4B (PDE4B) Inhibitors

Compound Description: This series of compounds was explored for their potential as selective and potent PDE4B inhibitors []. Compound 11h from this series demonstrated PDE4B-preferring inhibition, acceptable in vitro ADME properties, and significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli [].

Relevance: These derivatives are structurally related to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, sharing the same core structure. Specific modifications on the core structure, which are not specified in the abstract, are responsible for their PDE4B inhibitory activity [].

Overview

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a pyrrolopyridine derivative, which indicates its structural features that include both pyrrole and pyridine rings. It is primarily recognized for its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B), making it a candidate for cancer therapy and anti-inflammatory treatments.

Source and Classification

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the category of small organic molecules with specific biological activities, particularly in oncology and inflammation-related pathways. The classification of this compound as a selective inhibitor of FGFRs and PDE4B highlights its significance in drug discovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can be achieved through several methods:

  • Cyclization of 2-Aminopyridine Derivatives: A common synthetic route involves the cyclization of 2-aminopyridine derivatives with carboxylic acids under high-temperature conditions, often utilizing catalysts to facilitate the reaction. This method allows for the formation of the pyrrolopyridine framework essential to the compound's structure.
  • Industrial Production Techniques: In an industrial context, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used to produce this compound on a larger scale .

Technical Details

The synthesis often involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve desired outcomes. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the progress of reactions and confirm product identity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide features a fused pyrrole and pyridine ring system with a carboxamide functional group. The molecular formula is C10H8N2O, with a molecular weight of approximately 176.18 g/mol.

Key structural data includes:

  • Melting Point: Typically ranges around 150-160 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
Chemical Reactions Analysis

Reactions and Technical Details

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The pyridine ring can undergo reduction to form amines using reducing agents like lithium aluminum hydride or hydrogen gas.
  • Substitution Reactions: The hydrogen atoms on the pyridine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution methods, depending on the desired product .
Mechanism of Action

Process and Data

The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide primarily involves its interaction with FGFRs and PDE4B:

  • FGFR Inhibition: The compound binds to the tyrosine kinase domain of FGFRs, forming hydrogen bonds with key residues in the hinge region. This binding inhibits receptor activation, leading to reduced cell proliferation and induced apoptosis in cancer cells such as breast cancer cells .
  • PDE4B Inhibition: By inhibiting phosphodiesterase 4B, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), resulting in increased intracellular cAMP levels that suppress pro-inflammatory cytokine production .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions.
  • Reactivity: Reacts with various nucleophiles and electrophiles depending on the functional groups present.

Relevant data from studies indicate that modifications to the compound's structure can significantly affect its biological activity and selectivity against different targets .

Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has various scientific applications:

  • Cancer Therapy: Due to its potent inhibitory effects on FGFRs, it is being explored as a therapeutic agent for various cancers where FGFR signaling is aberrantly activated.
  • Anti-inflammatory Treatments: Its role as a PDE4B inhibitor positions it as a potential treatment for inflammatory diseases by modulating cAMP levels and reducing cytokine release.

Research continues to optimize this compound's efficacy and safety profiles for clinical applications, making it an important subject in pharmaceutical development .

Introduction to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide in Medicinal Chemistry

Historical Development and Pharmacological Significance

The emergence of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a privileged scaffold in medicinal chemistry represents a convergence of rational drug design and serendipitous discovery. This fused bicyclic system, sometimes termed 7-azaindole-2-carboxamide, occupies a strategic position in heterocyclic chemistry due to its balanced physicochemical properties and versatile target engagement capabilities. Historically, the scaffold gained prominence through systematic scaffold-hopping approaches aimed at optimizing existing pharmacophores while improving drug-like properties. The strategic incorporation of the pyridine nitrogen at the 7-position (rather than the benzene ring of indole) reduces lipophilicity and enhances hydrogen-bonding potential – features that proved crucial for target selectivity and CNS penetration in multiple drug discovery programs [1] [7].

A landmark study demonstrated its application in phosphodiesterase 4B (PDE4B) inhibitor development, where it addressed critical limitations of earlier compounds. Researchers identified that replacing an imidazole core with 1H-pyrrolo[2,3-b]pyridine significantly enhanced PDE4B inhibitory activity (IC₅₀ = 0.48 μM) while mitigating gastrointestinal side effects associated with PDE4D inhibition. Optimization yielded compound 11h (featuring a 3,3-difluoroazetidine carboxamide moiety), which exhibited exceptional PDE4B potency (IC₅₀ = 0.14 μM) and 6-fold selectivity over PDE4D (IC₅₀ = 0.88 μM). This compound significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli (lipopolysaccharide and Pam3Cys), validating its therapeutic potential for CNS diseases with inflammatory components [1]. Beyond inflammation, the scaffold demonstrated remarkable versatility when researchers discovered potent TNIK (Traf2- and Nck-interacting kinase) inhibitors bearing this core during in-house screening. Several derivatives achieved sub-nanomolar IC₅₀ values against TNIK – a key regulator of the Wnt signaling pathway implicated in colorectal cancer – and showed concentration-dependent inhibition of IL-2 secretion, suggesting immunomodulatory applications [2].

Table 1: Key Pharmacological Applications of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound ReferencePrimary TargetBiological ActivityKey Metrics
11h [1]PDE4BAnti-inflammatoryPDE4B IC₅₀ = 0.14 µM; PDE4D IC₅₀ = 0.88 µM; >6-fold selectivity; Significant TNF-α inhibition
Unspecified lead [2]TNIKAnticancer/ImmunomodulatoryIC₅₀ < 1 nM; Concentration-dependent IL-2 inhibition
4h [4]FGFR1-3AnticancerFGFR1 IC₅₀ = 7 nM; FGFR2 IC₅₀ = 9 nM; FGFR3 IC₅₀ = 25 nM; Inhibited 4T1 cell proliferation, migration, invasion

The scaffold's drug discovery value was further cemented in oncology programs targeting fibroblast growth factor receptors (FGFRs). Derivative 4h demonstrated potent pan-FGFR inhibition (FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM) with marked selectivity over FGFR4 (IC₅₀ = 712 nM). This compound inhibited breast cancer (4T1) cell proliferation, induced apoptosis, and suppressed migration and invasion in vitro, establishing the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide framework as a viable starting point for kinase-directed anticancer agents [4]. These collective achievements underscore the scaffold's transition from a structural curiosity to a validated pharmacophore with diverse therapeutic applications.

Structural Motifs and Bioisosteric Replacements in Heterocyclic Drug Design

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold exemplifies the strategic application of bioisosteric principles in modern drug design. Its core structure serves as a successful bioisostere for several established heterocycles, particularly indole-2-carboxamides and other nitrogen-rich bicyclic systems. The key advantage lies in the electronic redistribution caused by the "aza-swap" (replacement of C-H with N): The pyridine nitrogen significantly reduces electron density across the system compared to indole, lowering the scaffold's pKa and enhancing metabolic stability. Simultaneously, it introduces an additional hydrogen-bond acceptor site critical for target engagement while maintaining the planarity required for π-π stacking interactions in hydrophobic binding pockets [5] [7].

Specific structural modifications to the carboxamide moiety dramatically influence potency, selectivity, and physicochemical properties:

  • Secondary vs. Tertiary Amides: Cyclic tertiary amides (azetidines) substantially enhance PDE4B inhibition compared to secondary amides. Azetidine derivative 11f exhibited a 10-fold increase in PDE4B potency (IC₅₀ = 0.11 µM) over its cyclobutylamide counterpart 11b, albeit with reduced PDE4D selectivity. This potency boost is attributed to reduced amide bond rotation and optimal vectoring of the azetidine ring into a hydrophobic subpocket [1].
  • Fluorination Effects: Strategic fluorination of the azetidine ring (11g, 11h) modulated selectivity profiles. The 3,3-difluoroazetidine in 11h achieved optimal PDE4B/PDE4D selectivity (6-fold), likely through altered electrostatic potential and enhanced metabolic stability. Fluorine's electronegativity and steric equivalence to oxygen make it ideal for tuning potency without drastic steric perturbation [1].
  • Spirocyclic and Basic Nitrogen Incorporation: Spirocyclic amides (11j-m) showed moderate PDE4B inhibition, while basic nitrogen-containing spirocycles (11n-o) resulted in significant activity loss. This highlights the sensitivity of the PDE4B catalytic site to steric bulk and cationic charge, which may disrupt optimal binding geometry or desolvation processes [1].

Table 2: Impact of Carboxamide Modifications on PDE4B Inhibition [1]

CompoundR1 GroupPDE4B IC₅₀ (µM)PDE4D % Inhibition at 10 µMSelectivity (PDE4B/D)
11bNH-cyclobutyl>1.0<50%Selective
11fAzetidin-1-yl0.1199% (IC₅₀ = 0.45 µM)~4-fold
11g3-Fluoroazetidin-1-yl0.2377%~2-fold*
11h3,3-Difluoroazetidin-1-yl0.14~60% (IC₅₀ = 0.88 µM)6-fold
11i3-(Trifluoromethyl)azetidin-1-yl0.43~50% (IC₅₀ ~0.86 µM)~2-fold
11nSpiro[cyclopropane-1,3'-pyrrolidin]-1'-yl>1.0<50%Selective

*Estimated from % inhibition data

Beyond the carboxamide, substitutions on the pyrrolopyridine core profoundly influence biological activity:

  • Northern Aryl Modifications (PDE4B): Combining 3,4-dichlorophenyl with difluoroazetidine carboxamide yielded optimal PDE4B potency and selectivity (11h). Replacing chlorine with methyl (e.g., 3-chloro-4-methylphenyl) generally reduced potency [1].
  • Anticancer SAR (FGFR/TNIK): For FGFR inhibitors, small hydrophobic substituents at the 4-position of the pyrrolopyridine core maintained potency, while bulky groups (nitro, hydroxy) abolished activity. In TNIK inhibitors, specific 3,5-disubstitutions were critical for sub-nanomolar activity, though exact substituents remain undisclosed in the screened results [2] [4].
  • Cyanopyrrole vs. Oxopyrrole (Anticancer): Bioisosteric replacement of an oxo group with cyano in pyrrolo[1,2-a]quinoline analogs (structurally related) dramatically enhanced antitubulin activity (IC₅₀ ~34-83 nM vs. >50 µM). This demonstrates how electronic modulation via bioisosteres can rescue or optimize biological activity. The 3-cyano group likely acts as a hydrogen-bond acceptor and influences molecular dipole orientation during target binding [5].

The scaffold's bioisosteric versatility extends to replacing entire ring systems. In PDE4 programs, pyrrolo[2,3-b]pyridine (7) outperformed pyrazolo[1,5-a]pyridine (2, 5-fold less potent), thieno[2,3-b]pyrazine (3, inactive), benzo[d]imidazole (4, 3-fold less potent), and N-methylated pyrrolo[3,2-b]pyridine (6, inactive). This sensitivity to nitrogen positioning underscores the critical role of hydrogen-bonding geometry and dipole alignment in PDE4B inhibition [1]. Collectively, these structural investigations establish 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a highly tunable platform for addressing diverse therapeutic targets through rational bioisosteric design.

Properties

CAS Number

223376-47-4

Product Name

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11)

InChI Key

CZXPBOPRQAPKGX-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=C2)C(=O)N)N=C1

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)N)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.